2-Fluoro-2-(2-methylphenyl)ethan-1-amine
Overview
Description
2-Fluoro-2-(2-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C9H12FN. This compound is a derivative of phenethylamine, where a fluorine atom is substituted at the second position of the ethyl chain, and a methyl group is attached to the benzene ring. It is a clear, colorless liquid at room temperature and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(2-methylphenyl)ethan-1-amine typically involves the reaction of 2-methylphenylacetonitrile with a fluorinating agent, followed by reduction. One common method includes the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(2-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium hydroxide (KOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-fluoro-2-(2-methylphenyl)acetone, while reduction can produce 2-fluoro-2-(2-methylphenyl)ethanol.
Scientific Research Applications
2-Fluoro-2-(2-methylphenyl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of receptors or enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-2-(2-methylphenyl)ethan-1-amine
- 2-Bromo-2-(2-methylphenyl)ethan-1-amine
- 2-Methoxy-2-(2-methylphenyl)ethan-1-amine
- 2-Hydroxy-2-(2-methylphenyl)ethan-1-amine
Uniqueness
2-Fluoro-2-(2-methylphenyl)ethan-1-amine is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom’s electronegativity and small size allow for strong interactions with biological targets, making this compound particularly valuable in medicinal chemistry and drug design.
Properties
IUPAC Name |
2-fluoro-2-(2-methylphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-7-4-2-3-5-8(7)9(10)6-11/h2-5,9H,6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXBSWFTROPAOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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